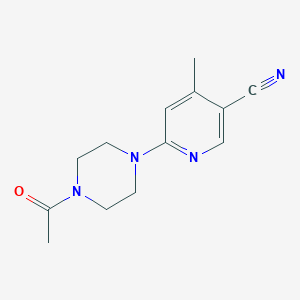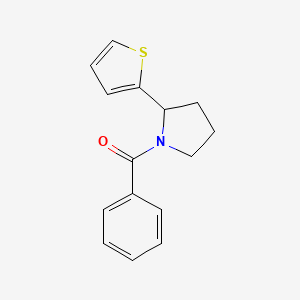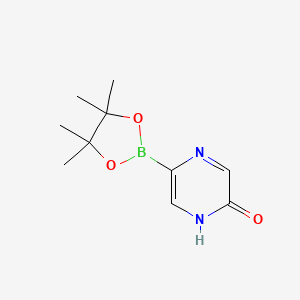
6-(4-Acetylpiperazin-1-yl)-4-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Acetylpiperazin-1-yl)-4-methylnicotinonitrile is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Acetylpiperazin-1-yl)-4-methylnicotinonitrile typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated parallel solid-phase synthesis and photocatalytic synthesis can also be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-Acetylpiperazin-1-yl)-4-methylnicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(4-Acetylpiperazin-1-yl)-4-methylnicotinonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of potential acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Material Science: It is used in the development of novel materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 6-(4-Acetylpiperazin-1-yl)-4-methylnicotinonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can help improve cognitive function in patients with Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative used as an acetylcholinesterase inhibitor.
4-(4-Acetylpiperazin-1-yl)-3-methylphenylamine: A compound with similar structural features and biological activities.
Uniqueness
6-(4-Acetylpiperazin-1-yl)-4-methylnicotinonitrile is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its ability to act as a selective acetylcholinesterase inhibitor makes it a valuable compound for research in neurodegenerative diseases .
Properties
Molecular Formula |
C13H16N4O |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
6-(4-acetylpiperazin-1-yl)-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H16N4O/c1-10-7-13(15-9-12(10)8-14)17-5-3-16(4-6-17)11(2)18/h7,9H,3-6H2,1-2H3 |
InChI Key |
BDONDZMNTAUDQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C#N)N2CCN(CC2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole](/img/structure/B11807951.png)






![6-Chloro-2-(2,3-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11807991.png)



![2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11808018.png)


